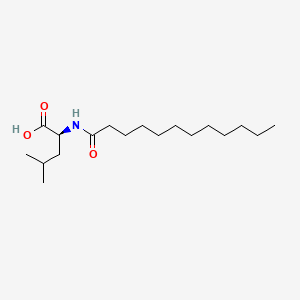

N-(1-Oxododecyl)-L-leucine

Description

Overview of L-Leucine and its Fundamental Biological Roles

L-leucine is an essential, proteinogenic α-amino acid, meaning it is a fundamental building block of proteins and cannot be synthesized by the human body, thus requiring its acquisition from dietary sources. wikipedia.org Structurally, it is characterized by an α-amino group, an α-carboxylic acid group, and an isobutyl side chain, which classifies it as a branched-chain amino acid (BCAA). wikipedia.org

Beyond its primary role in protein synthesis, L-leucine is a key regulator of several metabolic processes. wikipedia.org It is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. wikipedia.org This has significant implications for muscle metabolism, where leucine (B10760876) is known to stimulate muscle protein synthesis and can help mitigate age-related muscle loss. wikipedia.org Furthermore, L-leucine is involved in the regulation of insulin (B600854) secretion and glucose homeostasis. biorxiv.org As one of the two exclusively ketogenic amino acids, its metabolism primarily yields ketone bodies rather than glucose precursors. foodb.ca

Table 1: Physicochemical Properties of L-Leucine

| Property | Value |

| Chemical Formula | C₆H₁₃NO₂ |

| Molar Mass | 131.17 g/mol |

| Melting Point | > 300 °C (decomposes) |

| Water Solubility | 22.4 g/L (at 20 °C) |

| pKa (carboxyl) | ~2.36 |

| pKa (amino) | ~9.60 |

Data sourced from multiple references. wikipedia.orgfoodb.cauprm.edu

Classification and Structural Features of N-Acylated Amino Acids in Biological Systems

N-(1-Oxododecyl)-L-leucine belongs to a broad class of molecules known as N-acyl amino acids (NAAs). These are lipid-like molecules characterized by a fatty acid chain linked to the amino group of an amino acid via an amide bond. mdpi.com This structural motif imparts an amphiphilic character to the molecule, with a hydrophilic amino acid headgroup and a hydrophobic acyl tail.

The diversity of NAAs is vast, arising from the combination of various fatty acids (differing in chain length and saturation) with any of the proteinogenic or non-proteinogenic amino acids. mdpi.com This structural variety gives rise to a wide range of physicochemical properties and biological activities. For instance, N-acyl amino acids are known to function as surfactants, with applications in cosmetics and personal care products due to their mildness and biodegradability. whiterose.ac.ukacademie-sciences.fr

In biological systems, N-acyl amino acids are emerging as a significant class of signaling molecules, often considered part of the "endocannabinoidome" due to their structural and functional relation to endocannabinoids like anandamide. mdpi.comhmdb.ca They have been implicated in a variety of physiological processes, including the regulation of inflammation, energy homeostasis, and neuronal activity. mdpi.comhmdb.ca The degradation of these molecules is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH). hmdb.ca

Research Trajectories for this compound within the Domain of Chemical Biology

The unique structure of this compound, also known as N-lauroyl-L-leucine, positions it as a molecule of interest in the field of chemical biology, which seeks to understand and manipulate biological systems using chemical tools. Research into this and related compounds is exploring their potential to modulate cellular processes and serve as scaffolds for new bioactive agents.

One significant area of investigation is the role of N-acyl leucine derivatives in modulating fundamental cellular pathways. For example, research has shown that N-acetyl-leucine amide, a derivative of L-leucine, can act as a competitive antagonist to inhibit mTOR signaling, leading to cell cycle arrest. researchgate.net This highlights the potential for N-acylated leucine compounds to be developed as specific modulators of this critical signaling nexus.

Furthermore, studies on closely related N-acyl amino acids have revealed their potential as inhibitors of complex biological machinery. A notable study identified N-palmitoyl-l-leucine, which differs from this compound only by the length of its acyl chain (16 carbons versus 12), as an inhibitor of human spliceosome assembly. nih.gov Interestingly, the same study noted that N-lauroyl-d-leucine exhibited significant activity in cellular assays, suggesting that the dodecyl (lauroyl) chain is effective in this context and opening avenues for exploring these compounds as tools to study pre-mRNA splicing. nih.gov

The synthesis of various N-lauroyl amino acids, including N-lauroyl-L-leucine, is also a key research focus, particularly through enzymatic methods which are considered more sustainable than traditional chemical synthesis. researchgate.netscispace.comtandfonline.com These synthetic efforts are crucial for producing these molecules for further biological evaluation, including their potential antimicrobial properties and their use as biocompatible surfactants. scialert.netnih.gov The ability to enzymatically synthesize N-lauroyl-L-leucine with high conversion rates using novel aminoacylases opens the door to creating libraries of these compounds for screening in various biological assays. researchgate.net

Table 2: Physicochemical Properties of this compound (N-lauroyl-L-leucine)

| Property | Value |

| Chemical Formula | C₁₈H₃₅NO₃ |

| Molar Mass | 313.48 g/mol |

| IUPAC Name | (2S)-2-(dodecanoylamino)-4-methylpentanoic acid |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

14379-40-9 |

|---|---|

Molecular Formula |

C18H35NO3 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

(2S)-2-(dodecanoylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C18H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17(20)19-16(18(21)22)14-15(2)3/h15-16H,4-14H2,1-3H3,(H,19,20)(H,21,22)/t16-/m0/s1 |

InChI Key |

CDOCNWRWMUMCLP-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Strategies for N-Acylation of L-Leucine

The formation of the amide linkage in N-(1-Oxododecyl)-L-leucine is typically achieved through several established chemical methods. These strategies primarily involve the reaction of L-leucine with a reactive form of dodecanoic acid.

Direct Acylation Procedures

Direct acylation methods involve the reaction of L-leucine with a dodecanoyl halide, most commonly dodecanoyl chloride (lauroyl chloride), under basic conditions. The Schotten-Baumann reaction is a widely employed method for this transformation. iitk.ac.inwikipedia.orgbyjus.com This reaction is typically performed in a two-phase system consisting of an organic solvent and water. iitk.ac.inwikipedia.org The base, dissolved in the aqueous phase, serves to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the formation of the amide product. iitk.ac.inbyjus.com

In a typical Schotten-Baumann procedure for the synthesis of N-dodecanoyl-L-leucine, L-leucine is dissolved in an aqueous alkaline solution, such as sodium hydroxide. Dodecanoyl chloride is then added, often dissolved in an organic solvent, to the cooled aqueous solution of the amino acid salt. google.com The reaction is generally kept at a low temperature to control its exothermicity. The use of a base is crucial not only to neutralize the acid byproduct but also to deprotonate the amino group of L-leucine, thereby increasing its nucleophilicity. byjus.com

| Reagents | Base | Solvent System | Temperature | Yield | Reference |

| L-leucine, Dodecanoyl chloride | Sodium Hydroxide | Water/Organic Solvent | 10-15°C | High | google.com |

| L-leucine, Dodecanoyl chloride | Pyridine | Organic Solvent | Room Temperature | Variable | byjus.com |

Utilization of Activated Dodecanoic Acid Derivatives

To facilitate the amide bond formation under milder conditions, dodecanoic acid can be converted into a more reactive "activated" form. A common strategy is the use of N-hydroxysuccinimide (NHS) esters. nih.gov Dodecanoic acid is first reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide, to form N-hydroxysuccinimidyl dodecanoate. This activated ester is then reacted with L-leucine to yield this compound. This method is advantageous as the NHS ester is relatively stable and the reaction with the amino acid often proceeds cleanly with high yields.

The reaction of the N-hydroxysuccinimide ester of a fatty acid with a free amino acid preferentially forms the N-acylamino acid. researchgate.net This approach avoids the harsh conditions and corrosive byproducts associated with the use of acyl chlorides.

| Activated Derivative | Coupling Agent for Activation | Reaction with L-leucine Conditions | Advantage |

| N-hydroxysuccinimidyl dodecanoate | Dicyclohexylcarbodiimide (DCC) | Mild, often in organic solvents | High yield, clean reaction |

Considerations for Esterification and Amidation Reactions

While the primary goal is the formation of an amide bond, potential side reactions such as esterification of the carboxylic acid group of L-leucine must be considered, particularly if the reaction conditions are not carefully controlled. In the context of peptide synthesis, which shares similar chemical principles, the carboxyl group of the amino acid is often protected to prevent unwanted reactions. However, in the synthesis of N-acyl amino acids via methods like the Schotten-Baumann reaction, the reaction conditions are generally selective for N-acylation over O-acylation of the carboxylate.

The choice of solvent and base can influence the selectivity of the reaction. For instance, the use of a biphasic aqueous-organic system in the Schotten-Baumann reaction helps to ensure that the deprotonated amino group is the primary nucleophile. iitk.ac.inwikipedia.org

Stereochemical Control and Retention of Configuration in Synthesis

A paramount concern in the synthesis of this compound is the preservation of the stereochemistry at the α-carbon of the L-leucine moiety. The biological activity of many amino acid derivatives is highly dependent on their stereochemical configuration. nih.govnih.gov The common synthetic methods for N-acylation, such as the Schotten-Baumann reaction, are generally considered to proceed with retention of configuration at the chiral center of the amino acid. ias.ac.in This is because the reaction mechanism does not involve the breaking of any bonds to the chiral carbon.

However, under certain conditions, particularly with prolonged exposure to harsh bases or high temperatures, there is a risk of racemization. researchgate.net Therefore, careful control of reaction parameters is essential to ensure the enantiopurity of the final product. Enzymatic methods of N-acylation are also being explored as they offer high stereoselectivity under mild reaction conditions. nih.gov

Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Investigations

To understand the relationship between the chemical structure of this compound and its biological activity, synthetic analogues are prepared and evaluated. These studies often involve systematic modifications of different parts of the molecule.

Modifications of the Acyl Chain Length and Branching

A key area of investigation in SAR studies of N-acyl amino acids is the modification of the acyl chain. The length and branching of the fatty acid component can significantly influence the compound's physicochemical properties, such as its lipophilicity, and consequently its biological activity. researchgate.net

For instance, in a study of N-palmitoyl-L-leucine (a C16 analogue), variations in the acyl chain length had a profound effect on its activity. Shortening the chain from C16 to C12 (lauroyl group) or elongating it to C18 (stearoyl group) modulated the biological response, while shorter chains like C8 (octanoyl) and C4 (butanoyl) led to a loss of activity. researchgate.net This suggests that an optimal acyl chain length is crucial for the biological function of N-acyl-L-leucines. Similar SAR studies focusing on this compound would involve the synthesis of analogues with acyl chains both shorter and longer than C12, as well as the introduction of branching to explore the impact of steric bulk.

| Acyl Chain Modification | Rationale | Expected Impact on Properties |

| Varying Chain Length (e.g., C8, C10, C14, C16) | To determine the optimal length for biological activity. | Alters lipophilicity and interaction with biological targets. |

| Introducing Branching (e.g., iso-dodecanoyl) | To investigate the effect of steric hindrance. | May affect binding affinity and metabolic stability. |

Substitutions and Derivatizations at the Leucyl Moiety

The leucyl moiety of this compound offers several sites for chemical modification, primarily at the carboxylic acid group and, theoretically, at the isobutyl side chain. These modifications can alter the compound's physicochemical properties, such as solubility, and are crucial for creating derivatives for various research applications, including the synthesis of peptides or other complex molecules.

The primary routes for derivatization of the leucine (B10760876) residue in N-acylated amino acids involve reactions of the carboxyl group, such as esterification and amidation. These transformations are standard procedures in peptide chemistry and general organic synthesis.

Esterification of the Carboxyl Group

The conversion of the carboxylic acid in this compound to an ester is a common derivatization. Esterification can enhance the lipophilicity of the molecule and protect the carboxyl group during subsequent synthetic steps. A general method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, which typically yields the corresponding methyl ester hydrochloride in good to excellent yields nih.gov. Another established method is the reaction with an alcohol, such as methanol, under acidic conditions (e.g., using sulfuric acid) with refluxing google.com.

For instance, the synthesis of L-leucine methyl ester hydrochloride is a well-documented precursor step for more complex syntheses orgsyn.orgrsc.orggoogle.com. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the principles of N-acyl-amino acid esterification are directly applicable. The reaction involves treating the N-acylated leucine with an alcohol in the presence of an acid catalyst.

Amide Formation at the Carboxyl Group

The carboxylic acid of this compound can also be converted into a primary, secondary, or tertiary amide. This is typically achieved by activating the carboxyl group with a coupling agent, followed by reaction with a desired amine. Common coupling agents used in peptide synthesis, such as 3-(diethoxy-phosphoryloxy)-3H-benzo[d] orgsyn.orgnih.govresearchgate.nettriazin-4-one (DEPBT) in the presence of a base like diisopropylethylamine (DIPEA), can be employed to facilitate this transformation nih.gov. This method is effective for forming peptide bonds by coupling an N-protected amino acid with an amino acid ester nih.gov.

Derivatization using reagents like 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) has been shown to be an effective method for converting carboxylic acids to their corresponding amides, which can enhance their detection in mass spectrometry analysis nih.gov.

Modifications of the Isobutyl Side Chain

Direct chemical modification of the isobutyl side chain of the leucine residue in this compound is less common and more challenging than derivatizing the carboxyl group. The side chain is aliphatic and generally unreactive. However, advanced synthetic strategies could potentially introduce functionality. For comparison, derivatives of (2S,3S)-3-hydroxyleucine are utilized as building blocks in the synthesis of natural products, where the hydroxyl group provides a site for further acylation nih.gov. There is limited specific literature describing the direct substitution or derivatization on the non-activated carbon atoms of the isobutyl side chain of N-lauroyl-L-leucine itself.

Interactive Data Table: Examples of Derivatizations Analogous to this compound

The following table provides examples of esterification and amidation reactions on L-leucine or its N-protected derivatives, which are analogous to the potential derivatizations of this compound.

| Derivative Type | Starting Material | Reagents | Product | Yield | Reference |

| Ester | L-Leucine | Methanol, Trimethylchlorosilane | L-Leucine methyl ester hydrochloride | Good to Excellent | nih.gov |

| Ester | N-Acetyl-D,L-leucine | Methanol, Sulfuric Acid | N-Acetyl-D,L-leucine methyl ester | Not specified | google.com |

| Ester | N-Carbobenzyloxy-L-asparagine | L-Leucine methyl ester hydrochloride, N-ethyl-5-phenylisoxazolium-3'-sulfonate, Triethylamine | Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester | 66-70% | orgsyn.org |

| Amide | tert-Butoxycarbonyl-L-leucyl-N-methyl-L-leucine | N-methyl-L-leucine benzyl (B1604629) ester, DEPBT, DIPEA | Tripeptide | 80% | nih.gov |

Molecular and Biochemical Mechanisms of Action

Interactions with Cellular and Microbial Transporter Systems

The interaction of N-(1-Oxododecyl)-L-leucine with cellular transporter systems is predicted to be influenced by its structural characteristics, namely the presence of an L-leucine backbone and a long N-acyl chain.

L-type amino acid transporters are crucial for the sodium-independent transport of large neutral amino acids across cell membranes. nih.govscienceopen.com The family includes LAT1 (SLC7A5) and LAT2 (SLC7A8), which form heterodimeric complexes with the heavy chain 4F2hc (CD98) to become functional. nih.govnih.gov LAT1 is known for its high affinity for large, bulky neutral amino acids like leucine (B10760876) and phenylalanine, while LAT2 has a broader substrate specificity, also accommodating smaller neutral amino acids. nih.govsolvobiotech.com

The L-leucine component of this compound suggests a potential interaction with LATs. However, the large dodecanoyl (C12) acyl chain significantly increases the molecule's size and lipophilicity, which could influence its recognition and transport.

For a molecule to be recognized as a substrate by LAT1, it generally requires a free carboxyl and an amino group. nih.govresearchgate.net this compound possesses these features in its L-leucine moiety. The transporter's binding pocket accommodates large, hydrophobic side chains, a characteristic that the dodecanoyl chain certainly provides.

However, excessive lipophilicity can transition a substrate into a blocker of the transporter. nih.govresearchgate.net It is plausible that the long acyl chain of this compound could lead to it acting as an inhibitor rather than a transported substrate. To date, no experimental studies have been published that determine the Michaelis-Menten constant (Km) of this compound for either LAT1 or LAT2. Such studies would be necessary to quantify its affinity for these transporters and to ascertain whether it acts as a substrate or an inhibitor.

Table 1: General Substrate Characteristics of L-Type Amino Acid Transporters (LATs)

| Feature | LAT1 (Slc7a5) | LAT2 (Slc7a8) |

|---|---|---|

| Primary Substrates | Large, bulky neutral amino acids (e.g., Leucine, Phenylalanine, Tryptophan) researchgate.net | Broad range of neutral amino acids (small and large) nih.govsolvobiotech.com |

| Sodium Dependence | Independent nih.govscienceopen.com | Independent nih.gov |

| Structural Requirements | Free amino and carboxyl groups; large hydrophobic side chain nih.govresearchgate.net | Free amino and carboxyl groups nih.gov |

| Key Function | Amino acid uptake for cell growth and proliferation; transport across blood-brain barrier nih.govmdpi.com | Transepithelial amino acid transport in tissues like the kidney and intestine nih.govsolvobiotech.com |

The L-type amino acid transporter family, including LAT1 and LAT2, operates independently of sodium gradients. nih.govscienceopen.com They function as obligatory exchangers, meaning the influx of one amino acid is coupled to the efflux of another. solvobiotech.com Therefore, any potential transport of this compound mediated by LAT1 or LAT2 would be a sodium-independent process.

Given its structural similarity to natural LAT substrates (i.e., the L-leucine head group), this compound could potentially act as a competitive inhibitor. It might compete with endogenous amino acids like leucine for binding to the active site of the transporter. The large acyl chain could either prevent the conformational change required for translocation, thereby blocking the transporter, or it could be a transported substrate itself. There is no available evidence to suggest that this compound or similar N-acyl amino acids act as allosteric modulators of LATs.

Organic Anion Transporters are a family of membrane proteins that play a crucial role in the transport of a wide range of organic anions, primarily in the kidney for excretion from the body. nih.gov OAT1 (SLC22A6) and OAT3 (SLC22A8) are key members of this family, and they typically transport small, hydrophilic organic anions. wikipedia.org

At physiological pH, the carboxylic acid group of the L-leucine moiety in this compound would be deprotonated, giving the molecule a net negative charge and classifying it as an organic anion. This anionic nature is a prerequisite for recognition by OATs.

Table 2: General Substrate Characteristics of Organic Anion Transporters (OATs)

| Feature | OAT1 (SLC22A6) | OAT3 (SLC22A8) |

|---|---|---|

| Primary Substrates | Small, hydrophilic organic anions (e.g., dicarboxylates, prostaglandins, cyclic nucleotides) nih.govwikipedia.org | Broader range of organic anions, including larger and more complex molecules than OAT1 substrates nih.govresearchgate.net |

| Transport Mechanism | Tertiary active transport (organic anion/dicarboxylate exchanger) wikipedia.org | Tertiary active transport (organic anion/dicarboxylate exchanger) nih.gov |

| Key Function | Renal secretion of endogenous and exogenous organic anions nih.govwikipedia.org | Renal and hepatic secretion of a wide array of organic anions nih.govnih.gov |

| Influence of Lipophilicity | Generally prefers hydrophilic substrates | Can accommodate more lipophilic substrates compared to OAT1, but still primarily transports water-soluble compounds researchgate.netnih.gov |

Based on the comprehensive search conducted, there is no specific scientific literature available on the compound "this compound" that addresses the detailed molecular and biochemical mechanisms outlined in your request. The existing research focuses extensively on L-leucine and other derivatives, but not on the specific N-acylated version you have inquired about.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that strictly adheres to the provided outline covering:

Modulation of Intracellular Signaling Cascades

Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway Regulation

Impact on Protein Biosynthesis and Ribosome Biogenesis

To fulfill your request would require speculating or extrapolating from data on other related compounds, which would violate the instructions to maintain scientific accuracy and focus solely on "this compound."

AMP-Activated Protein Kinase (AMPK) Pathway Activation

The direct influence of this compound on the AMP-Activated Protein Kinase (AMPK) pathway has not been specifically detailed in scientific research. However, studies on its parent amino acid, L-leucine, reveal a complex and sometimes contradictory relationship with AMPK, a crucial sensor of cellular energy status.

In some contexts, L-leucine has been shown to stimulate AMPK phosphorylation. For instance, in C2C12 myotubes, treatment with leucine led to an increase in AMPK phosphorylation. nih.govresearchgate.net This activation is considered a central event in linking upregulated mitochondrial biogenesis and fatty acid oxidation in skeletal muscle. nih.gov The activation of SIRT1, a cellular metabolic sensor, appears to precede that of AMPK, suggesting a potential signaling cascade where leucine primarily activates SIRT1, which in turn activates AMPK. nih.gov

Conversely, other studies have demonstrated that elevated concentrations of leucine can suppress the activity of the α2 isoform of AMPK in rat skeletal muscle. nih.gov This downregulation of AMPK is associated with increases in protein synthesis and the phosphorylation of the mammalian target of rapamycin (mTOR). nih.gov Researchers have suggested that both leucine and glucose may modulate protein synthesis and mTOR signaling through a common mechanism associated with a decrease in AMPK activity. nih.gov

Table 1: Observed Effects of L-leucine on AMPK Pathway in Different Experimental Models

| Experimental Model | Leucine Concentration | Observed Effect on AMPK | Reference |

|---|---|---|---|

| C2C12 Myotubes | 0.5 mM | Increased phosphorylation | nih.gov |

| Rat Extensor Digitorum Longus (EDL) Muscle | 100 µmol/l | Suppressed activity of α2 isoform by 50% | nih.gov |

Enzymatic Interactions and Regulatory Feedback Loops

While direct enzymatic interactions of this compound are not documented, the interactions of L-leucine are well-characterized, particularly within its own biosynthetic pathway.

Direct Binding and Allosteric Inhibition of Key Metabolic Enzymes (e.g., α-isopropylmalate synthase LeuA1)

L-leucine acts as an allosteric inhibitor of α-isopropylmalate synthase (IPMS), also known as LeuA, the enzyme that catalyzes the first committed step in the leucine biosynthesis pathway. nih.gov This is a classic example of feedback inhibition, where the end product of a metabolic pathway regulates its own production by inhibiting an early enzymatic step.

IPMS is a dimeric enzyme, with each chain containing a catalytic domain and a regulatory domain where leucine binds. nih.gov The binding of L-leucine to the regulatory C-terminal domain induces a conformational change in the enzyme, which inhibits its catalytic activity. nih.gov This prevents the condensation of acetyl-CoA and α-ketoisovalerate to produce α-isopropylmalate, thereby halting the synthesis of leucine when it is already abundant. nih.gov Studies on IPMS from Mycobacterium tuberculosis have shown that this inhibition by L-leucine is time-dependent, a characteristic known as slow-onset inhibition. wikipedia.org

Influence on Enzyme-Catalyzed Reactions within Metabolic Pathways

The primary influence of L-leucine on enzyme-catalyzed reactions is through the feedback inhibition of its own synthesis, as described above. By inhibiting α-isopropylmalate synthase, L-leucine effectively controls the flux through its biosynthetic pathway. nih.gov

Beyond its own synthesis, L-leucine and other branched-chain amino acids (BCAAs) can have broader effects. For example, growth inhibition in the plant Spirodela polyrhiza by L-valine and L-leucine is thought to be due to the blocking of acetohydroxy acid synthetase, the first common enzyme in the valine-isoleucine biosynthetic pathway. nih.gov This indicates that high levels of one BCAA can interfere with the synthesis of others, highlighting the cross-talk and regulatory loops between related metabolic pathways. nih.gov The catabolism of all three BCAAs also utilizes the same enzymes in the first two steps: a BCAA aminotransferase and a branched-chain α-keto acid dehydrogenase, demonstrating a shared enzymatic pathway for their breakdown. drugbank.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-leucine |

| Acetyl-coenzyme A (Acetyl-CoA) |

| α-ketoisovalerate |

| α-isopropylmalate |

| L-valine |

| L-isoleucine |

Metabolic Roles and Perturbations Within Biological Systems

Influence on Lipid Metabolism (Based on L-leucine)

Studies on L-leucine have demonstrated its significant influence on lipid metabolism, although the specific effects of N-(1-Oxododecyl)-L-leucine remain uninvestigated.

Modulation of Fatty Acid Oxidation and Lipolysis

L-leucine has been shown to promote fatty acid oxidation and lipolysis, contributing to a reduction in adiposity. nih.gov It is suggested that L-leucine may influence these processes through the activation of the adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK)–silent information regulator of transcription 1 (SIRT1)–proliferator-activated receptor γ coactivator-1α (PGC-1α) pathway. nih.gov

Regulation of Mitochondrial Biogenesis and Overall Mitochondrial Function

Research indicates that L-leucine can stimulate mitochondrial biogenesis, the process of generating new mitochondria, in skeletal muscle cells. researchgate.net This effect is partly mediated by the activation of SIRT1. researchgate.net Leucine (B10760876) supplementation has also been associated with improved mitochondrial function and has been investigated for its potential to counteract age-related declines in mitochondrial respiratory capacity. nih.govmdpi.com

Impact on Adipokine Synthesis and Secretion

L-leucine has been found to regulate the synthesis and secretion of adipokines, which are signaling molecules produced by adipose tissue. nih.gov For instance, it can dramatically increase the secretion of leptin from adipocytes through the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov

Contribution to Branched-Chain Amino Acid Catabolism (Based on L-leucine)

As a branched-chain amino acid, L-leucine itself is subject to a specific catabolic pathway, primarily occurring in skeletal muscle. youtube.comyoutube.com The initial steps are common to all BCAAs.

Enzymatic Steps in Leucine Degradation

The breakdown of leucine begins with two key enzymatic steps:

Transamination: The first step is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) . nih.govyoutube.com This reaction transfers the amino group from leucine to α-ketoglutarate, forming glutamate (B1630785) and α-ketoisocaproate (KIC). nih.gov

Oxidative Decarboxylation: The resulting α-ketoisocaproate then undergoes an irreversible oxidative decarboxylation. This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex , a large multi-enzyme complex. youtube.comyoutube.comyoutube.com This is a critical, rate-limiting step in BCAA catabolism. youtube.com

Following these initial steps, the carbon skeleton of leucine is further metabolized to produce acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid. youtube.com

Formation and Fate of Key Intermediary Metabolites (e.g., α-Ketoisocaproate, Isovaleryl-CoA)

The primary catabolic pathway for L-leucine is a well-established sequence of events that occurs predominantly within the mitochondria of tissues such as skeletal muscle. nih.govfrontiersin.org This pathway is crucial for energy homeostasis and the synthesis of other biomolecules.

The initial and reversible step in leucine degradation is its transamination to α-ketoisocaproate (α-KIC), also known as 4-methyl-2-oxovaleric acid. nih.govmetwarebio.comwikipedia.org This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT), which transfers the amino group from leucine to α-ketoglutarate, forming glutamate in the process. nih.govmetwarebio.com

Subsequently, α-KIC undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. wikipedia.org This reaction is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a multi-enzyme complex that is structurally related to the pyruvate (B1213749) dehydrogenase complex. nih.gov

Isovaleryl-CoA is a key intermediary metabolite that proceeds further down the catabolic pathway. It is dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA. nih.gov Through a series of subsequent enzymatic reactions, including carboxylation, hydration, and cleavage, 3-methylcrotonyl-CoA is ultimately converted into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of other compounds like sterols. nih.govcreative-proteomics.com

Key Intermediates and Enzymes in the Major Leucine Catabolic Pathway

| Metabolite | Enzyme | Product |

|---|---|---|

| L-Leucine | Branched-chain amino acid aminotransferase (BCAT) | α-Ketoisocaproate (α-KIC) |

| α-Ketoisocaproate (α-KIC) | Branched-chain α-ketoacid dehydrogenase (BCKDH) complex | Isovaleryl-CoA |

| Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-Methylcrotonyl-CoA |

| 3-Methylcrotonyl-CoA | 3-methylcrotonyl-CoA carboxylase | 3-Methylglutaconyl-CoA |

| 3-Methylglutaconyl-CoA | 3-methylglutaconyl-CoA hydratase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA lyase | Acetyl-CoA + Acetoacetate |

Exploration of Minor and Alternative Catabolic Pathways (e.g., via Leucine Aminomutase)

While the transamination pathway is dominant, L-leucine can be metabolized through alternative routes. One such minor pathway involves the enzyme leucine 2,3-aminomutase. This vitamin B12 coenzyme-dependent enzyme catalyzes the reversible conversion of L-α-leucine to its isomer, β-leucine (3-amino-4-methylpentanoate). nih.gov This amino group migration represents an alternative initial step in leucine catabolism. nih.gov Leucine aminomutase activity has been identified in various microorganisms, such as Clostridium sporogenes, and has also been detected in mammalian tissues, including the liver of rats, sheep, and monkeys, as well as in human leukocytes. nih.gov Although this pathway accounts for less than 5% of total L-leucine metabolism in most tissues, it represents a distinct catabolic route. wikipedia.org

Another minor metabolic fate for the key intermediate α-KIC exists. A small portion of α-KIC can be converted to β-hydroxy-β-methylbutyrate (HMB) by the enzyme KIC dioxygenase. researchgate.net This pathway is responsible for approximately 5-10% of leucine metabolism. creative-proteomics.com HMB itself has been recognized as a bioactive metabolite with roles in muscle protein metabolism. creative-proteomics.com

Effects on Fundamental Cellular Processes

As a source of L-leucine, this compound is expected to influence a variety of fundamental cellular processes that are regulated by intracellular leucine concentrations. Leucine is not only a building block for protein synthesis but also a critical signaling molecule.

Autophagy Induction: Leucine is a potent inhibitor of autophagy, the cellular process for degrading and recycling damaged organelles and proteins. researchgate.net This inhibition is primarily mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. nbinno.comnih.gov Leucyl-tRNA synthetase (LRS) acts as an intracellular sensor that, upon binding leucine, activates the mTORC1 pathway, thereby suppressing autophagy. nih.gov Therefore, the catabolism of this compound would release leucine, leading to mTORC1 activation and subsequent inhibition of autophagy.

Regulation of Cell Growth and Proliferation: Leucine is a well-established promoter of cell growth and proliferation. frontiersin.org By activating the mTORC1 signaling pathway, leucine stimulates protein synthesis and other anabolic processes necessary for cell growth. metwarebio.comwikipedia.org The activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which unleashes the machinery for mRNA translation. frontiersin.orgmetwarebio.com Consequently, an increased availability of leucine from the breakdown of this compound would be expected to support cell growth and proliferation. metwarebio.com

Cellular Migration: The role of N-acyl amino acids and leucine in cellular migration is an emerging area of research. Some studies have indicated that certain NAAAs, such as N-arachidonoyl glycine, can influence cell migration. nih.govresearchgate.net Furthermore, leucine itself has been implicated in the migration and invasion of certain cancer cells. nih.govresearchgate.net Given that cellular migration requires significant energy and cytoskeletal rearrangement, processes regulated by nutrient-sensing pathways like mTOR, it is plausible that this compound could modulate cell migration by influencing local leucine concentrations.

Programmed Cell Death: The effect of leucine on programmed cell death, or apoptosis, appears to be context-dependent. While leucine is essential for cell survival and proliferation, derivatives of leucine have been shown to induce apoptosis. For instance, N-acetylleucine amide, a derivative of L-leucine, can cause cell cycle arrest and shares similarities with the mTOR inhibitor rapamycin, which can induce apoptosis. researchgate.net Conversely, some N-acyl amino acids have been reported to control cell apoptosis. researchgate.net The role of this compound in this process is not yet defined and could be complex, potentially influencing apoptotic pathways through mTOR signaling or other mechanisms.

Summary of L-Leucine's Effects on Cellular Processes

| Cellular Process | Effect of Leucine | Primary Mediating Pathway |

|---|---|---|

| Autophagy | Inhibition | Activation of mTORC1 |

| Cell Growth & Proliferation | Stimulation | Activation of mTORC1, leading to protein synthesis |

| Cellular Migration | Modulation (evidence in specific contexts) | Likely involves mTOR and other nutrient-sensing pathways |

| Programmed Cell Death | Context-dependent (derivatives can be pro-apoptotic) | Modulation of mTOR signaling and other pathways |

Role in Microbial Systems and Interkingdom Communication

Quorum Sensing (QS) Systems and Acyl-Homoserine Lactone (AHL) Analogues

Interactions with LuxI/LuxR and RhlI/RhlR Regulatory Circuits

N-(1-Oxododecyl)-L-leucine, a member of the N-acyl amino acid family, is structurally analogous to the N-acyl-homoserine lactone (AHL) signaling molecules utilized by numerous Gram-negative bacteria in quorum sensing (QS). This structural similarity, particularly the presence of a dodecanoyl acyl chain, suggests a potential for interaction with AHL-mediated regulatory circuits, such as the LuxI/LuxR and RhlI/RhlR systems.

The LuxI/LuxR and RhlI/RhlR systems are central to controlling gene expression in response to population density. In these systems, the LuxI and RhlI synthases produce specific AHL molecules. These AHLs then bind to their cognate LuxR and RhlR transcriptional regulators, respectively, leading to the activation or repression of target genes, many of which are involved in virulence and biofilm formation.

Given that this compound shares a similar acyl tail with some native AHLs but possesses a leucine (B10760876) head group instead of a homoserine lactone ring, it is hypothesized to act as a competitive inhibitor of LuxR and RhlR receptors. Research into the structural requirements for ligand binding to these receptors indicates that both the acyl chain and the head group are crucial for specific recognition and activation. For instance, studies on the RhlR ligand-binding pocket have identified key amino acid residues that interact with the AHL molecule researchgate.net. While the dodecanoyl chain of this compound could potentially fit into the hydrophobic binding pocket of these receptors, the distinct leucine head group may fail to establish the necessary interactions for receptor activation. Instead, it could occupy the binding site, thereby preventing the native AHL from binding and initiating the downstream signaling cascade.

Studies on other N-acyl amino acid derivatives have shown their potential as modulators of LuxR-dependent quorum sensing, acting as inhibitors nih.gov. This further supports the likelihood that this compound could function as an antagonist for LuxR and RhlR, interfering with the normal communication pathways of bacteria that rely on these systems.

The table below summarizes the key components of the LuxI/LuxR and RhlI/RhlR systems and the hypothesized interaction with this compound.

| Regulatory Circuit | Signal Synthase | Native Signal Molecule (AHL) | Signal Receptor | Hypothesized Interaction with this compound |

| LuxI/LuxR | LuxI | N-Acyl-homoserine lactone | LuxR | Competitive inhibition of LuxR receptor binding |

| RhlI/RhlR | RhlI | N-Butanoyl-L-homoserine lactone (C4-HSL) | RhlR | Competitive inhibition of RhlR receptor binding |

Research into Anti-Quorum Sensing Activities and Quorum Quenching Mechanisms

The potential for this compound to interfere with LuxR and RhlR regulatory circuits places it at the forefront of research into anti-quorum sensing (anti-QS) agents. Anti-QS strategies aim to disrupt bacterial communication to control infections and other harmful microbial activities without exerting the selective pressure that leads to antibiotic resistance.

One of the primary mechanisms of anti-QS activity is the competitive inhibition of signal receptors, as described above. By binding to LuxR or RhlR without activating them, this compound could effectively silence the QS-regulated genes responsible for virulence factor production and biofilm formation. This form of quorum quenching (QQ) does not involve the degradation of the signaling molecule but rather the blockage of its reception.

Another avenue of quorum quenching involves enzymes that degrade AHL signals, such as AHL lactonases and AHL acylases esrf.frnih.gov. While this compound itself is not an enzyme, its structural components—a fatty acid and an amino acid—are the products of AHL degradation by acylases. This suggests that N-acyl amino acids could be part of natural metabolic pathways that intersect with quorum sensing.

Research into various N-acyl amino acids has revealed their potential as anti-QS compounds. For example, certain N-acyl amino acid derivatives have been synthesized and shown to inhibit LuxR-dependent QS nih.gov. The anti-QS potential of these molecules is often evaluated using biosensor strains that produce a detectable signal (e.g., light or pigment) in response to AHL activation. Inhibition of this signal in the presence of the test compound indicates anti-QS activity.

The table below outlines different quorum quenching mechanisms and the potential role of this compound.

| Quorum Quenching Mechanism | Description | Potential Role of this compound |

| Signal Degradation | Enzymatic inactivation of AHL signaling molecules by lactonases or acylases. | Not a direct role, but its constituent parts are products of AHL acylase activity. |

| Signal Synthesis Inhibition | Interference with the LuxI/RhlI enzymes that synthesize AHLs. | Not a primary hypothesized mechanism, but potential interference cannot be ruled out. |

| Signal Reception Interference | Competitive binding to the LuxR/RhlR receptors, preventing activation by native AHLs. | This is the primary hypothesized anti-QS mechanism for this compound. |

Impact on Microbial Physiology, Growth, and Survival (e.g., Inactivation of Bacterial Pathogens)

Beyond its potential role in disrupting quorum sensing, this compound may have direct effects on the physiology, growth, and survival of various microorganisms. N-acyl amino acids, as amphiphilic molecules, possess surfactant-like properties that can allow them to interact with and disrupt bacterial cell membranes.

The dodecanoyl (C12) fatty acid chain is known to have antimicrobial properties. The mode of action for fatty acid derivatives is often attributed to their ability to integrate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death tandfonline.com. The specific amino acid head group can modulate this activity.

Studies on various N-acyl amino acids have demonstrated a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria tandfonline.commdpi.com. The efficacy is often dependent on the length of the acyl chain and the nature of the amino acid. For instance, N-palmitoyl amino acids have shown notable antibacterial activity tandfonline.com. While specific studies on the antimicrobial effects of this compound are limited, its structure suggests it could be an effective antimicrobial agent.

Furthermore, the disruption of quorum sensing by this compound can indirectly lead to the inactivation of bacterial pathogens. By inhibiting the expression of virulence factors and biofilm formation, the compound can render pathogens more susceptible to host immune responses and conventional antibiotics. Biofilms, in particular, are known to confer increased resistance to antimicrobial agents, and their inhibition is a key strategy in combating persistent infections.

The table below details the potential impacts of this compound on microbial physiology.

| Impact Area | Mechanism of Action | Potential Outcome |

| Cell Membrane Integrity | Insertion of the amphiphilic molecule into the lipid bilayer. | Increased membrane permeability, leakage of cellular contents, cell lysis. |

| Bacterial Growth | Disruption of cellular processes due to membrane damage or metabolic interference. | Inhibition of bacterial proliferation (bacteriostatic) or direct killing (bactericidal). |

| Virulence Factor Production | Inhibition of quorum sensing regulatory pathways. | Reduced production of toxins, proteases, and other virulence factors, leading to attenuated pathogenicity. |

| Biofilm Formation | Interference with quorum sensing-mediated biofilm development. | Inhibition of initial bacterial attachment, microcolony formation, and biofilm maturation. |

Modulation of Microbiota Composition and Metabolic Activities

The introduction of this compound into a complex microbial environment, such as the gut microbiota, could lead to significant shifts in its composition and metabolic output. This modulation can occur through both direct antimicrobial effects and the disruption of inter-species communication.

Dietary amino acids, including leucine, are known to influence the gut microbiota researchgate.net. The metabolic activities of gut bacteria can transform these amino acids into a variety of signaling molecules and metabolic end-products that can impact host health. N-acyl amino acids are also known to be produced by gut bacteria and are involved in host-microbe signaling nih.gov.

The selective antimicrobial activity of this compound could favor the growth of certain bacterial species over others. For example, if the compound is more effective against certain pathogenic species, it could create an ecological niche for beneficial bacteria to thrive. Conversely, it could also negatively impact commensal populations, leading to dysbiosis.

Furthermore, by interfering with quorum sensing, this compound could alter the competitive dynamics within the microbiota. Many gut bacteria use QS to regulate social behaviors such as resource competition and the production of public goods. Disruption of these communication networks could have cascading effects on the structure and function of the entire microbial community.

The metabolic activities of the microbiota could also be altered. The metabolism of leucine by gut bacteria can lead to the production of branched-chain fatty acids, which have various physiological effects researchgate.net. The presence of this compound could influence these metabolic pathways, either by serving as a substrate or by altering the abundance of bacteria that carry out these transformations.

The table below summarizes the potential effects of this compound on the microbiota.

| Aspect of Microbiota | Potential Effect of this compound |

| Composition | Selective antimicrobial action leading to shifts in the relative abundance of different bacterial phyla and genera. |

| Diversity | Potential for either an increase or decrease in microbial diversity depending on the breadth of its antimicrobial spectrum. |

| Metabolic Activity | Alteration of metabolic pathways related to amino acid and fatty acid metabolism. |

| Inter-species Interactions | Disruption of quorum sensing-mediated communication and competition. |

Advanced Research Methodologies and Analytical Approaches

In Vitro Cellular Models for Transport, Signaling, and Metabolic Studies

In vitro cell models are indispensable for initial investigations into how a compound interacts with cells, how it is transported across cellular membranes, and the signaling pathways it may trigger. Cell lines such as HeLa S3, HEK293-hLAT1, and TR-iBRB2 are commonly used for these studies.

HeLa S3 Cells : This human cell line is a valuable tool for studying amino acid transport. Research on L-leucine has utilized HeLa S3 cells to demonstrate that its uptake is mediated primarily by the L-type amino acid transporter 1 (LAT1), a component of the 4F2hc/LAT1 heterodimeric complex. researchgate.net Such studies often involve measuring the uptake of radiolabeled leucine (B10760876) in the presence and absence of specific inhibitors to confirm the transporter's identity. researchgate.net

HEK293-hLAT1 Cells : Human Embryonic Kidney 293 (HEK293) cells are frequently used in transporter studies because they can be engineered to overexpress a specific transporter, such as the human L-type amino acid transporter 1 (hLAT1). This allows for the precise characterization of the transporter's kinetics and substrate specificity in a controlled environment, which would be a critical step in determining if N-(1-Oxododecyl)-L-leucine is a substrate or inhibitor of LAT1.

TR-iBRB2 Cells : This conditionally immortalized rat retinal capillary endothelial cell line serves as a model for the inner blood-retinal barrier (BRB). nih.gov Studies using TR-iBRB2 cells have been crucial in demonstrating the function of LAT1 in transporting L-leucine across this critical barrier. nih.gov Research has shown that L-leucine uptake in these cells is a concentration-dependent and Na+-independent process, characteristic of LAT1-mediated transport. nih.gov This model would be essential for investigating the potential of this compound to cross the BRB.

Table 1: In Vitro Cellular Models for Amino Acid Derivative Research

| Cell Line | Model System | Application in Studying this compound | Key Findings on L-Leucine |

|---|---|---|---|

| HeLa S3 | Human Cervical Cancer | Investigating cellular uptake and signaling pathway activation (e.g., mTORC1). | Uptake is primarily mediated by the LAT1 transporter. researchgate.net |

| HEK293-hLAT1 | Human Embryonic Kidney (engineered) | Characterizing specific transport kinetics and substrate affinity for the LAT1 transporter. | Allows for isolated study of a single transporter's function. |

| TR-iBRB2 | Rat Retinal Endothelial | Assessing transport across the blood-retinal barrier. | LAT1 is highly expressed and mediates L-leucine transport. nih.gov |

In Vivo Animal Models for Elucidating Biological Activities and Systemic Effects

Table 2: Findings from In Vivo Animal Studies on Leucine Supplementation

| Animal Model | Condition Studied | Key Findings | Reference |

|---|---|---|---|

| Middle-Aged Male Mice | Vascular Aging | Leucine supplementation attenuated endothelium-dependent and -independent vasodilation. | nih.gov |

| Male Wistar Rats | Cancer Cachexia | A leucine-rich diet recovered energy production pathways in skeletal muscle. | mdpi.com |

| Weanling Rats | Catabolic States | Leucine supplementation stimulated protein synthesis in skeletal muscles. | researchgate.net |

| Pigs and Mice | Muscle Growth | Leucine supplementation improved lean body mass and enhanced muscle protein synthesis. | nih.gov |

Biochemical Assays for Quantifying Enzyme Activity and Signaling Pathway Activation

Biochemical assays are quantitative techniques used to measure the activity of enzymes and the activation state of signaling pathways.

Phosphorylation Assays : L-leucine is a well-known activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a master regulator of cell growth and protein synthesis. The activation of this pathway involves a cascade of phosphorylation events. Phosphorylation assays, often performed using specific antibodies in techniques like Western blotting, are used to detect the phosphorylated (i.e., activated) forms of key proteins in the mTORC1 pathway, such as p70S6K and 4E-BP1. These assays would be central to determining if this compound retains the ability to activate this critical signaling pathway.

Radiotracer Uptake Assays : These assays are the gold standard for quantifying the transport of molecules into cells. nih.gov They involve incubating cells with a radiolabeled version of the substrate, such as [³H]L-leucine or [¹⁴C]L-leucine, and then measuring the amount of radioactivity inside the cells. nih.govnih.gov This method allows for the precise calculation of transport kinetics, including the Michaelis constant (Km) and maximum velocity (Vmax). A non-radioactive alternative using stable isotope-labeled substrates and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been developed. nih.govresearchgate.net

Molecular Biology Techniques for Gene Expression and Protein Analysis

Molecular biology techniques are essential for examining the effects of a compound on gene and protein expression, providing insight into the mechanisms of action.

Quantitative Real-Time RT-PCR (qRT-PCR) : This technique is used to measure the messenger RNA (mRNA) expression levels of specific genes. For a compound like this compound, researchers would use qRT-PCR to determine if it alters the expression of amino acid transporters (e.g., LAT1, LAT2) or components of signaling pathways. nih.govnih.govnih.gov For example, studies on L-leucine transport in TR-iBRB2 cells used qRT-PCR to show that the expression of LAT1 mRNA was significantly greater than that of LAT2. nih.gov

Immunoblotting (Western Blotting) : Immunoblotting is used to detect and quantify the levels of specific proteins in a sample. It is a critical tool for confirming that changes in mRNA expression (measured by qRT-PCR) translate to changes in protein levels. It is also used to analyze the expression of transporter proteins like LAT1 and its ancillary subunit 4F2hc in cell membrane fractions. researchgate.net

Immunohistochemistry (IHC) : IHC is a technique used to visualize the location of a specific protein within a tissue sample. For example, IHC has been used to show the localization of the LAT1 protein along rat retinal capillaries, confirming its presence at the inner blood-retinal barrier. nih.gov This method could be used to see if this compound treatment alters the expression or localization of its target proteins in a specific tissue.

Table 3: Application of Molecular Biology Techniques

| Technique | Purpose | Example Application for Leucine Derivatives |

|---|---|---|

| qRT-PCR | Quantify gene (mRNA) expression. | Measure mRNA levels of amino acid transporters like LAT1. nih.govnih.gov |

| Immunoblotting | Detect and quantify protein levels. | Confirm protein expression of LAT1 and 4F2hc in cell membranes. researchgate.net |

| Immunohistochemistry | Visualize protein localization in tissue. | Identify the presence of LAT1 along retinal capillaries. nih.gov |

Chemical Genomics Approaches for Identifying Novel Molecular Targets and Pathways

Chemical genomics involves using small molecules as probes to systematically investigate cellular function and identify novel drug targets. To identify the molecular targets of this compound, a chemical genomics approach could be employed. This might involve screening the compound against a library of known proteins to identify binding partners or using it in high-throughput cellular screens to identify genes that modify the cell's sensitivity to the compound. This unbiased approach can uncover unexpected mechanisms of action and novel therapeutic applications.

Comprehensive Metabolomic and Transcriptomic Profiling

To gain a holistic view of the cellular or systemic response to a compound, researchers use "omics" technologies like metabolomics and transcriptomics.

Metabolomic Profiling : Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Untargeted metabolomic fingerprinting can reveal global changes in the metabolic state of an organism or cell culture in response to treatment with this compound. Studies have successfully used this approach to show that a leucine-rich diet significantly alters the metabolic profile of muscle in rats with cancer, restoring pathways related to energy generation. mdpi.com

Transcriptomic Profiling : Transcriptomics involves analyzing the entire set of RNA transcripts in a cell. Techniques like RNA-sequencing would provide a comprehensive, unbiased view of how this compound alters global gene expression. This can reveal effects on entire pathways and cellular processes that might be missed by focusing on single genes with qRT-PCR. Studies on L-leucine have identified its influence on the expression of genes involved in energy and lipid metabolism. nih.gov

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational approaches are powerful tools for predicting the biological activity of molecules and for understanding their interactions with protein targets.

Computational Modeling : Molecular docking and simulation can be used to model the interaction between this compound and the binding pocket of potential protein targets, such as the LAT1 transporter. This can provide insights into binding affinity and the specific molecular interactions that stabilize the complex, helping to explain why the N-acyl modification might enhance or reduce transport compared to L-leucine.

Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a group of related N-acyl-L-leucine derivatives with varying acyl chain lengths, a QSAR model could be developed to predict their transport efficiency or signaling potency. These models identify key structural features, or molecular descriptors, that are critical for activity, guiding the design of new, more potent compounds. mdpi.com

Synthesis and Application of Molecular Probes and Labeled Analogues (e.g., L-Photo-leucine)

The study of the molecular interactions of this compound with its biological targets is greatly facilitated by the use of advanced research methodologies, including the synthesis and application of molecular probes and labeled analogues. These tools are designed to identify and characterize the binding partners and mechanisms of action of the parent compound within a complex biological system. A particularly powerful technique in this regard is photoaffinity labeling, which utilizes photo-reactive analogues of the molecule of interest.

Synthesis of a Photo-Reactive Analogue: N-(1-Oxododecyl)-L-Photo-leucine

The synthesis of the photo-reactive probe, N-(1-Oxododecyl)-L-Photo-leucine, can be achieved through a method analogous to the standard synthesis of N-acylated amino acids, such as the Schotten-Baumann reaction. nih.gov This procedure generally involves the acylation of the amino group of the amino acid with an acyl chloride in the presence of a base.

A plausible synthetic route would be:

Activation of Dodecanoic Acid: Dodecanoic acid (lauric acid) is first converted to its more reactive acyl chloride form, dodecanoyl chloride (lauroyl chloride), typically by reacting it with thionyl chloride. nih.gov

Acylation of L-Photo-leucine: L-Photo-leucine is dissolved in an aqueous basic solution, for example, with sodium bicarbonate or sodium hydroxide, to deprotonate its amino group. nih.gov Dodecanoyl chloride is then added dropwise to the solution. The nucleophilic amino group of L-Photo-leucine attacks the electrophilic carbonyl carbon of dodecanoyl chloride, forming an amide bond and yielding the desired product, N-(1-Oxododecyl)-L-Photo-leucine.

For enhanced detection and purification of the cross-linked products, the probe can be further modified to include a "click chemistry" handle, such as an alkyne group. This allows for the subsequent attachment of reporter tags like fluorophores or biotin (B1667282) after the photo-cross-linking step. researchgate.net

Application in Photoaffinity Labeling

The primary application of N-(1-Oxododecyl)-L-Photo-leucine is in photoaffinity labeling experiments to identify the specific proteins that this compound interacts with in a cellular context. arpnjournals.orgchalmers.se The experimental workflow is as follows:

Incubation: The photo-reactive probe is introduced to a biological sample, such as a cell lysate, a crude membrane fraction, or intact living cells. nih.govresearchgate.net The probe is allowed to incubate and bind to its specific protein targets.

UV Activation: The sample is then exposed to ultraviolet (UV) light. The UV energy causes the diazirine ring on the L-Photo-leucine moiety to lose a molecule of nitrogen gas, generating a highly reactive and short-lived carbene intermediate. nih.gov

Covalent Cross-linking: This reactive carbene rapidly inserts into nearby chemical bonds, forming a stable, covalent bond between the probe and any protein it is bound to at the moment of activation. nih.gov This permanent linkage is the key advantage of photoaffinity labeling, as it preserves transient or low-affinity interactions that might be lost during standard purification procedures.

Identification of Target Proteins: The covalently labeled protein-probe complexes are then isolated and identified. If a "click chemistry" handle was included in the probe's design, a fluorescent dye or biotin tag can be attached to visualize the complex or facilitate its purification via affinity chromatography. researchgate.net The isolated protein is then typically identified using mass spectrometry-based proteomic techniques.

This methodology allows for the highly specific identification of direct binding partners of this compound, providing crucial insights into its mechanism of action. chalmers.se

Interactive Data Table: Properties of N-(1-Oxododecyl)-L-Photo-leucine Probe

| Property | Description | Reference |

| Probe Name | N-(1-Oxododecyl)-L-Photo-leucine | N/A |

| Parent Compound | This compound | N/A |

| Reactive Group | Diazirine ring | nih.gov |

| Activation Method | Ultraviolet (UV) light | nih.gov |

| Mechanism | Forms a reactive carbene upon photoactivation, leading to covalent cross-linking with interacting molecules. | nih.gov |

| Primary Application | Photoaffinity labeling to identify direct protein binding partners. | researchgate.netarpnjournals.org |

| Detection Method | Can be coupled with "click chemistry" tags (e.g., alkyne) for subsequent attachment of reporter molecules like fluorophores or biotin for easier detection and purification. | researchgate.net |

Structure Activity Relationship Sar Studies

Elucidation of Critical Structural Moieties for Specific Biological Activities

N-(1-Oxododecyl)-L-leucine is a member of the N-acyl amino acid (NAAA) family, a class of endogenous signaling lipids. nih.gov Its structure is an amalgam of two critical moieties: a 12-carbon saturated acyl chain (dodecanoyl group) and an L-leucine amino acid headgroup, linked by a stable amide bond. nih.gov The specific biological activities of this compound are dictated by the distinct properties of these two components.

The L-leucine moiety is a well-established activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.gov Studies on various leucine (B10760876) derivatives have demonstrated that both the α-amino group and the carboxyl group are essential for the effective activation of the mTOR complex 1 (mTORC1). researchgate.net The isobutyl side chain of leucine is also crucial for recognition by cellular machinery, such as the leucyl-tRNA synthetase (LRS), which acts as a direct sensor of intracellular leucine levels to modulate mTORC1 activity. nih.govresearchgate.net

Investigation of the Impact of Acyl Chain Length and Degree of Saturation

The biological efficacy of N-acyl amino acids is highly dependent on the length and saturation of the fatty acyl chain. These structural features influence the molecule's physical properties, such as its solubility and ability to integrate into cellular membranes, which in turn affects its interaction with biological targets.

Acyl Chain Length: Research on analogous N-acyl compounds has consistently shown that chain length is a critical determinant of activity. For instance, in studies of N-palmitoyl-L-leucine (C16 acyl chain), analogs with significantly shorter chains, such as C8 (octanoyl) and C4 (butyryl), exhibited a dramatic loss of cellular activity. researchgate.net This suggests that a minimum chain length is required for effective interaction with the biological target. The 12-carbon chain of this compound places it within a range often associated with significant biological activity in lipid signaling molecules. This principle is also observed in other lipid classes, like ceramides (B1148491), where C16 and C18 species are linked to specific metabolic and apoptotic signaling pathways, distinct from those modulated by very-long-chain ceramides. mdpi.com

Degree of Saturation: The presence or absence of double bonds in the acyl chain also modulates biological activity. Generally, saturated fatty acyl chains, like the dodecanoyl group, result in molecules with different membrane-partitioning properties compared to their unsaturated counterparts. Studies on ceramides have shown that saturated species (e.g., C18:0) can be more potent inducers of cellular stress and apoptosis than monounsaturated species (e.g., C18:1). mdpi.com This indicates that the flexibility and packing of the acyl chain within a membrane or a protein binding pocket are important for its functional outcome.

The following table summarizes the impact of acyl chain modifications on the activity of N-acyl-L-leucine analogs in a spliceosome assembly inhibition assay.

| Compound | Acyl Chain Length | Relative Cellular Activity |

|---|---|---|

| N-Butyryl-L-leucine | C4 | Low / Inactive |

| N-Octanoyl-L-leucine | C8 | Low |

| N-Dodecanoyl-L-leucine | C12 | Active (Inferred) |

| N-Palmitoyl-L-leucine | C16 | High |

Importance of L-Stereochemistry for Receptor/Transporter Recognition

Biological systems exhibit a high degree of stereospecificity, a principle that is particularly evident in the interactions between ligands and their protein targets. For N-acyl amino acids, the chirality of the amino acid headgroup is a critical factor for receptor and transporter recognition.

Virtually all proteins in mammals are constructed from L-amino acids, and consequently, the enzymes, receptors, and transporters that interact with amino acids are stereoselectively tuned for the L-enantiomer. youtube.comacs.org This preference is starkly illustrated by studies on the related compound N-acetyl-leucine. nih.gov Pharmacokinetic and pharmacodynamic analyses of the racemic mixture (N-acetyl-DL-leucine) versus the pure enantiomers revealed that the therapeutic effects, such as neuroprotection, are attributable exclusively to N-acetyl-L-leucine. nih.govresearchgate.net

The D-enantiomer, N-acetyl-D-leucine, was found to be inactive. nih.gov Furthermore, evidence suggests that the D-enantiomer can act as an antagonist, competitively inhibiting the intestinal transport and uptake of the active L-enantiomer. researchgate.netresearchgate.net Chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer, potentially reducing the efficacy of the L-form. researchgate.net This underscores that the precise three-dimensional arrangement of the L-leucine headgroup in this compound is indispensable for its proper recognition and subsequent biological function. Any deviation from this L-stereochemistry would likely result in a significant loss of activity due to a mismatch with the chiral binding pockets of its molecular targets.

Correlation of Structural Modifications with Transporter Selectivity and Binding Affinity

The ability of this compound to exert its effects within a cell is dependent on its capacity to cross the cell membrane, a process often mediated by specific transporter proteins. Structural modifications, particularly to the core leucine structure, profoundly impact transporter selectivity and binding affinity.

Free L-leucine is transported by several systems, including the L-type amino acid transporter 1 (LAT1) and sodium-dependent neutral amino acid transporters. researchgate.netwikipedia.org However, the N-acylation with a dodecanoyl chain fundamentally alters the physicochemical properties of the molecule, making it larger and more lipophilic. This structural change likely shifts its transporter preference away from classical amino acid transporters towards those that accommodate lipids or larger amphipathic molecules, such as monocarboxylate transporters (MCTs) or fatty acid transporters. researchgate.net

Studies on the bacterial leucine transporter LeuT, a homolog for mammalian neurotransmitter transporters, provide insight into the specificity of such binding pockets. nih.govproteopedia.org The primary binding site (S1) in LeuT is highly specific for the structure of an amino acid, and the bulky N-dodecanoyl group would sterically hinder this compound from binding in the same manner as free leucine. nih.gov

SAR studies for LAT1 inhibitors have shown that modifications at either the amino or carboxyl terminus of an amino acid ligand drastically alter binding affinity. researchgate.net This highlights the sensitivity of transporter binding pockets to structural changes. Therefore, the selectivity and affinity of this compound for a given transporter are a direct consequence of the combined structural features of its acyl chain and L-leucine headgroup, which must be correctly accommodated by the transporter's binding site.

SAR in the Context of Enzyme Inhibition and Cellular Pathway Modulation

The structure of this compound is key to its role as a modulator of enzymes and cellular signaling pathways.

Enzyme Inhibition: N-acyl amino acids are recognized as potential enzyme inhibitors. The specific structure of the acyl chain and the amino acid determines the selectivity and potency of this inhibition. For example, related N-acyl amino acids have been shown to inhibit enzymes like T-type calcium channels and fatty acid amide hydrolase (FAAH). researchgate.netelifesciences.org The dodecanoyl chain and leucine headgroup of this compound define its potential as a substrate or inhibitor for N-acyl amino acid deacetylases and other amidohydrolases. tamu.edu Structural mimics of the tetrahedral transition state of amide hydrolysis have proven to be potent, tight-binding inhibitors of such enzymes, indicating that the geometry of the amide bond and its flanking groups is critical for enzyme recognition. tamu.edu

Cellular Pathway Modulation: The leucine component links this compound to the mTOR signaling pathway. nih.govnih.gov Free leucine is sensed by leucyl-tRNA synthetase (LRS) to activate mTORC1. nih.gov However, the N-acylation in this compound blocks the free amine required for recognition by LRS. This suggests that the compound is unlikely to activate the pathway directly in the same manner as leucine. Instead, it may act through alternative mechanisms, such as by interacting with different proteins in the pathway or by being metabolized to release free leucine intracellularly. Beyond mTOR, SAR studies have revealed that N-acyl leucines can modulate other fundamental processes. For example, N-palmitoyl-L-leucine was identified as a selective inhibitor of the late stages of spliceosome assembly, a process unrelated to mTOR signaling. researchgate.net This activity was highly dependent on the structure of both the acyl chain and the leucine headgroup, demonstrating that this class of molecules can have highly specific and diverse effects on cellular pathways. researchgate.net

The following table summarizes the key structural features of this compound and their associated biological functions.

| Structural Moiety | Key Feature | Associated Biological Function / Implication |

|---|---|---|

| L-Leucine Headgroup | L-Stereochemistry | Essential for stereospecific recognition by receptors, transporters, and enzymes. researchgate.net |

| L-Leucine Headgroup | Isobutyl Side Chain | Contributes to binding specificity for targets like mTOR pathway components. researchgate.net |

| Dodecanoyl Acyl Chain | 12-Carbon Length | Confers lipophilicity; optimal length for certain biological activities. researchgate.net |

| Dodecanoyl Acyl Chain | Saturated Nature | Influences membrane interaction and molecular packing. mdpi.com |

| Amide Linkage | -CO-NH- Bond | Connects the two moieties; target for hydrolytic enzymes (e.g., amidohydrolases). tamu.edu |

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Specific Mechanisms Pertaining to N-(1-Oxododecyl)-L-leucine

The precise mechanisms of action for this compound are currently unknown. Future research must begin by characterizing its fundamental biochemical behavior. A primary avenue of investigation should focus on how the addition of the dodecanoyl acyl chain modifies the well-documented physiological roles of L-leucine.

L-leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of protein synthesis, cell growth, and metabolism. nih.govnih.gov It accomplishes this, in part, by binding to leucyl-tRNA synthetase (LRS), which then acts as an intracellular leucine (B10760876) sensor to activate mTORC1. ucsf.edunih.gov A crucial research question is whether this compound can mimic, enhance, or inhibit this interaction. The bulky lipid tail may alter its ability to bind to LRS or other leucine sensors.

Furthermore, NAAAs are an emerging class of lipid signaling molecules with diverse biological functions. nih.gov Research should, therefore, aim to determine if this compound acts as a signaling molecule in its own right, distinct from its parent constituents. This involves investigating its synthesis and degradation pathways in vivo, its potential interaction with cellular membranes, and its ability to modulate enzymatic activities.

Key Research Questions:

Is this compound an endogenous metabolite in mammalian systems?

How does the acylation of L-leucine affect its transport across cellular and mitochondrial membranes?

Does the compound modulate the activity of the LRS-mTORC1 signaling axis?

What are the primary metabolic fates of this compound? Is the amide bond readily hydrolyzed to release L-leucine and dodecanoic acid, or is the molecule metabolized as a whole?

Discovery and Characterization of Novel Biological Targets and Signaling Pathways

Beyond the canonical L-leucine pathways, the amphiphilic structure of this compound suggests it may interact with a unique set of biological targets. The dodecanoyl tail provides significant hydrophobicity, potentially targeting the compound to cellular membranes and interacting with membrane-bound proteins that are inaccessible to free L-leucine.

Future research should employ unbiased screening approaches to identify novel protein binders. Techniques such as affinity purification-mass spectrometry, using a tagged version of the compound, could pull down interacting proteins from cell lysates for identification.

Potential target classes for investigation include G-protein coupled receptors (GPCRs), which are frequently activated by lipid ligands, and nuclear receptors that regulate gene transcription in response to fatty acids and their derivatives. Furthermore, its structural similarity to other NAAAs suggests it could modulate ion channel activity. A related compound, N-palmitoyl-l-leucine, has been identified as an inhibitor of the spliceosome, indicating that N-acyl leucines can interact with large macromolecular complexes. nih.gov This precedent suggests that this compound could have unexpected intracellular targets.

| Potential Target Class | Rationale for Investigation | Suggested Experimental Approach |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Many lipid-derived molecules are endogenous ligands for GPCRs; the compound's structure is suited for membrane interaction. | Receptor binding assays; functional assays measuring downstream signaling (e.g., cAMP or Ca²+ levels) in a panel of orphan GPCRs. |

| Nuclear Receptors (e.g., PPARs) | These receptors are sensors of fatty acids and their derivatives, regulating metabolic gene expression. | Luciferase reporter assays to screen for activation or inhibition; direct binding assays with purified receptor ligand-binding domains. |